molecular formula C20H23BO3 B7957052 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane

Cat. No.: B7957052
M. Wt: 322.2 g/mol
InChI Key: KZMFAHHNQYUJON-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C20H23BO3. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: this compound can be converted to the corresponding boronic acid.

    Reduction: The reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substitution reactions can yield a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(Dimethylamino)phenylboronic Acid Pinacol Ester
  • Vinylboronic acid pinacol cyclic ester

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

IUPAC Name

(2-methylphenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO3/c1-14-8-6-7-9-17(14)18(22)15-10-12-16(13-11-15)21-23-19(2,3)20(4,5)24-21/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMFAHHNQYUJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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